molecular formula C25H21ClN2O4S B2376849 [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate CAS No. 851126-57-3

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate

Cat. No.: B2376849
CAS No.: 851126-57-3
M. Wt: 480.96
InChI Key: BVFQSRPUJKQRSC-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate is a high-purity chemical compound offered for research and development purposes. This synthetic pyrazole derivative is intended for use in laboratory investigations only. Pyrazole-based compounds are a significant area of study in agrochemical research . For instance, structurally similar compounds have been investigated for their potential effects on pests and fungi . Research into such chemicals is crucial for understanding their environmental fate, including their behavior and breakdown under various conditions . This product is provided as a solid and is characterized to ensure quality and consistency for your experimental work. It is strictly for use in a controlled laboratory setting by qualified professionals. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-23(33-20-12-10-18(26)11-13-20)24(28(27-16)19-7-5-4-6-8-19)32-25(29)17-9-14-21(30-2)22(15-17)31-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFQSRPUJKQRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl, sulfanyl, and phenyl substituents. The final step involves esterification with 3,4-dimethoxybenzoic acid. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds similar to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] have been evaluated for their inhibitory effects on glioma cell lines. A specific derivative demonstrated significant growth inhibition in glioblastoma cells by targeting the AKT signaling pathway, which is crucial for tumor survival and proliferation .

Compound Target IC50 (µM) Selectivity
4jAKT2Low micromolarHigh (non-cancerous cells)

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that derivatives of this pyrazole can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders like Alzheimer's disease. The inhibition of AChE could lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

Case Study 1: Glioma Treatment

In a study published in Nature, researchers synthesized a series of pyrazole derivatives, including [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate. The compound was tested against various glioma cell lines, showing potent inhibition of cell growth and reduced neurosphere formation in patient-derived stem cells. This suggests that the compound may serve as a lead structure for developing new glioma therapies .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of similar pyrazole compounds demonstrated that they could significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages. This indicates their potential utility in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives ()

The compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a benzoate ester backbone but differ in substituents (Table 1). Key differences from CPDMB include:

  • Core heterocycle : Pyridazine or isoxazole rings in the analogs vs. a pyrazole in CPDMB.
  • Linker groups: Amino, thio, or ethoxy linkers in analogs vs. a sulfanyl group in CPDMB.
  • Substituents : Methyl or ethyl groups vs. the 3,4-dimethoxybenzoyl group in CPDMB.

Table 1: Structural Comparison of CPDMB with Ethyl Benzoate Analogs

Compound ID Core Heterocycle Linker Group Substituents
CPDMB Pyrazole Sulfanyl 3,4-Dimethoxybenzoyl
I-6230 Pyridazine Amino 4-Pyridazin-3-ylphenethyl
I-6373 Isoxazole Thio 3-Methylisoxazol-5-ylphenethyl
I-6473 Isoxazole Ethoxy 3-Methylisoxazol-5-ylphenethyl

Implications :

  • The sulfanyl linker in CPDMB may confer greater metabolic stability compared to amino or ethoxy linkers due to reduced susceptibility to enzymatic hydrolysis .
  • The 3,4-dimethoxybenzoyl group could enhance solubility compared to non-polar substituents (e.g., methylisoxazole in I-6373) .
Loperamide Derivatives ()

Loperamide analogs (e.g., anhydroloperamide, loperamide piperidinolamide) share a chlorophenyl group and amide/ester functionalities with CPDMB. However, their larger, more complex structures (e.g., piperidine rings, diphenylbutanamide groups) contrast with CPDMB’s pyrazole core.

Key Differences :

  • Functional groups : CPDMB lacks the polar amide groups seen in loperamide analogs, which may reduce hydrogen-bonding interactions with biological targets .
Computational and Crystallographic Tools ()

Structural comparisons of CPDMB with analogs would rely on tools such as:

  • SHELX : For refining crystallographic data to determine bond lengths/angles in CPDMB and analogs .
  • ORTEP-3 : For visualizing 3D molecular structures and steric effects of substituents .

Research Findings and Gaps

  • Structural Insights : The sulfanyl and dimethoxy groups in CPDMB likely modulate electron distribution and steric bulk compared to analogs, influencing binding affinity and solubility.
  • Biological Activity: Pyrazole derivatives are known for anti-inflammatory and kinase-inhibitory activities. CPDMB’s activity may differ from pyridazine/isoxazole analogs due to its distinct heterocycle .
  • Data Limitations: No experimental data (e.g., solubility, IC50 values) are available in the provided evidence. Further studies using HPLC (for solubility) and enzyme assays (for activity) are needed.

Biological Activity

The compound [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H20ClN2O4SC_{23}H_{20}ClN_2O_4S. The compound features a pyrazole core substituted with a chlorophenyl group and a sulfanyl moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight448.93 g/mol
Boiling PointNot Available
Melting PointNot Available
DensityNot Available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In a study investigating various pyrazole derivatives, it was found that certain modifications to the pyrazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl and sulfanyl groups in our compound may contribute to its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that specific pyrazole derivatives can inhibit the growth of cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrazoles have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In silico studies indicate that modifications to the pyrazole ring can enhance binding affinity to these enzymes, suggesting possible applications in treating neurodegenerative diseases and managing urea levels in patients with renal issues .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Some pyrazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The sulfanyl group may play a role in modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against several bacterial strains. The results indicated that compounds with similar structures to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of pyrazole derivatives were tested against various cancer cell lines. The derivative containing the chlorophenyl group demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. This study supports the hypothesis that structural modifications can enhance anticancer activity .

Q & A

Q. What are the recommended synthetic routes for [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or enol ethers. For example, reacting 4-chlorophenylthiol with a preformed pyrazole intermediate under nucleophilic substitution conditions to introduce the sulfanyl group .
  • Step 2 : Esterification of the hydroxyl group on the pyrazole ring with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoate ester. This is analogous to methods used for structurally related compounds like 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione derivatives .
  • Characterization : Confirm regioselectivity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the electronic and steric effects of substituents influence the compound’s reactivity?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing 4-chlorophenylsulfanyl group decreases electron density on the pyrazole ring, potentially directing electrophilic substitution to specific positions. The 3,4-dimethoxybenzoate ester contributes electron-donating methoxy groups, which stabilize positive charges in intermediates .
  • Steric Effects : The bulky phenyl and 3,4-dimethoxybenzoate groups may hinder reactions at the pyrazole C-3 position. Steric maps derived from X-ray crystallography (e.g., as in triazole-thione analogs) can quantify spatial hindrance .

Advanced Research Questions

Q. What computational strategies are effective for analyzing noncovalent interactions in this compound’s biological targets?

  • Methodological Answer :
  • Noncovalent Interaction (NCI) Analysis : Use the NCI index, implemented in tools like Multiwfn or Quantum Theory of Atoms in Molecules (QTAIM), to visualize weak interactions (e.g., van der Waals, hydrogen bonds) between the compound and target proteins. For example, the 3,4-dimethoxy groups may engage in CH-π interactions with hydrophobic enzyme pockets .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the sulfur atom in the sulfanyl group for accurate charge distribution using density functional theory (DFT) at the B3LYP/6-31G* level .

Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

  • Methodological Answer :
  • Case Study : If X-ray data (e.g., bond lengths in the pyrazole ring) conflict with NMR-derived NOE (nuclear Overhauser effect) distances:

Validate crystallographic data using R-factor and residual density metrics.

Compare DFT-optimized geometries (e.g., Gaussian 16 at the M06-2X/def2-TZVP level) with experimental structures to identify discrepancies caused by crystal packing forces .

Use dynamic NMR to assess conformational flexibility in solution, which may explain deviations from solid-state data .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • SAR Design : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 3,4-dichlorophenyl or altering methoxy to ethoxy groups). Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2 or kinases) using enzyme-linked immunosorbent assays (ELISA) .
  • Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ constants) or steric descriptors (Taft’s EsE_s) with bioactivity. For example, increased electron-withdrawing capacity on the phenyl ring may enhance binding affinity to oxidoreductases .

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